5-morpholino-3-(phenylsulfanyl)-6H-anthra[1,9-cd]isoxazol-6-one
Overview
Description
5-morpholino-3-(phenylsulfanyl)-6H-anthra[1,9-cd]isoxazol-6-one is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is notable for its unique structural features, which include a morpholino group, a phenylsulfanyl group, and an anthra[1,9-cd]isoxazol-6-one core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-morpholino-3-(phenylsulfanyl)-6H-anthra[1,9-cd]isoxazol-6-one typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of 6-hydroxymethyl-morpholine acetal with nucleobases under Lewis acid conditions . The key intermediate, 6-hydroxymethyl-morpholine acetal, is synthesized via the oxirane ring opening of optically pure glycidol using N-nosyl aminoacetaldehyde as a nucleophile, followed by an O-benzoylation/ring-closure tandem reaction sequence .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
5-morpholino-3-(phenylsulfanyl)-6H-anthra[1,9-cd]isoxazol-6-one can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced under specific conditions to yield different products.
Substitution: The morpholino and phenylsulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction of the isoxazole ring can produce various reduced derivatives.
Scientific Research Applications
5-morpholino-3-(phenylsulfanyl)-6H-anthra[1,9-cd]isoxazol-6-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-morpholino-3-(phenylsulfanyl)-6H-anthra[1,9-cd]isoxazol-6-one involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The morpholino group can enhance the compound’s stability and bioavailability, while the phenylsulfanyl group can participate in redox reactions, influencing the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds like 3,5-dimethylisoxazole and 4,5-dihydroisoxazole share the isoxazole core but differ in their substituents.
Morpholino Derivatives: Compounds such as morpholino nucleosides have similar morpholino groups but different core structures.
Phenylsulfanyl Compounds: Compounds like phenylsulfanyl acetic acid have the phenylsulfanyl group but lack the isoxazole ring.
Uniqueness
5-morpholino-3-(phenylsulfanyl)-6H-anthra[1,9-cd]isoxazol-6-one is unique due to its combination of a morpholino group, a phenylsulfanyl group, and an anthra[1,9-cd]isoxazol-6-one core
Properties
IUPAC Name |
10-morpholin-4-yl-12-phenylsulfanyl-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O3S/c27-23-16-8-4-5-9-17(16)24-21-20(23)18(26-10-12-28-13-11-26)14-19(22(21)25-29-24)30-15-6-2-1-3-7-15/h1-9,14H,10-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOSCQVYSNINAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C(=C2)SC6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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